quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

lipophilicity membrane permeability medicinal chemistry

Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 832685-48-0) is a fully synthetic heterocyclic compound that fuses a 6‑bromo-8-methoxycoumarin carboxylic acid core with a quinolin-8-yl ester side-chain. With a molecular weight of 426.2 g mol⁻¹, an XLogP3 of 4.5 and a topological polar surface area of 74.7 Ų , the molecule occupies physicochemical space that is distinct from its close structural analogues.

Molecular Formula C20H12BrNO5
Molecular Weight 426.222
CAS No. 832685-48-0
Cat. No. B2941858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
CAS832685-48-0
Molecular FormulaC20H12BrNO5
Molecular Weight426.222
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C20H12BrNO5/c1-25-16-10-13(21)8-12-9-14(20(24)27-18(12)16)19(23)26-15-6-2-4-11-5-3-7-22-17(11)15/h2-10H,1H3
InChIKeyUTLPUOTWOMJYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 832685-48-0) – Overview of a Dual-Scaffold Coumarin-Quinoline Hybrid for Medicinal Chemistry Procurement


Quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 832685-48-0) is a fully synthetic heterocyclic compound that fuses a 6‑bromo-8-methoxycoumarin carboxylic acid core with a quinolin-8-yl ester side-chain. With a molecular weight of 426.2 g mol⁻¹, an XLogP3 of 4.5 and a topological polar surface area of 74.7 Ų [1], the molecule occupies physicochemical space that is distinct from its close structural analogues. The compound belongs to the wider class of quinoline–coumarin hybrids, a scaffold family that has demonstrated activity against topoisomerase II, N‑methyl‑d‑aspartate receptors and caspase cascades [2][3].

Why close analogues of 832685-48-0 cannot be interchanged without re-validation of biological activity and physicochemical profile


Within the coumarin‑3‑carboxylate ester series, even single-point modifications such as removal of the 6‑bromo substituent or replacement of the quinolin‑8‑yl ester with a benzyl or methyl ester produce measurable shifts in lipophilicity, hydrogen-bond acceptor count and topological polar surface area. Published structure‑activity relationship (SAR) studies on coumarin‑3‑carboxylic acid derivatives have demonstrated that 6,8‑dibromo or 6,8‑diiodo substitution significantly enhances inhibitory potency at N‑methyl‑d‑aspartate receptors, while the choice of ester moiety can determine cellular permeability and target engagement profile [1][2]. Consequently, procurement of a “similar” coumarin derivative without considering these specific substituents risks obtaining a compound with a fundamentally different activity and selectivity fingerprint.

Quantitative Differentiation Evidence for 832685-48-0 versus its closest structural comparators


6‑Bromo substitution increases lipophilicity by ΔXLogP3 = +0.7 compared with the de‑bromo analogue

The 6‑bromo substituent in the target compound raises the computed XLogP3 value to 4.5, whereas the direct de‑bromo analogue quinolin‑8‑yl 8‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate (CAS 836665‑56‑6) exhibits an XLogP3 of 3.8 [1][2]. This ΔXLogP3 = +0.7 indicates a substantial increase in lipophilicity that is expected to enhance passive membrane permeability and potentially alter tissue distribution.

lipophilicity membrane permeability medicinal chemistry

Quinolin‑8‑yl ester increases TPSA by +12.9 Ų relative to the benzyl ester analogue, altering hydrogen‑bond potential

The quinolin‑8‑yl ester group in the target compound yields a topological polar surface area (TPSA) of 74.7 Ų. In contrast, the benzyl ester analogue benzyl 6‑bromo‑8‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxylate (CAS 899732‑07‑1) has a TPSA of only 61.8 Ų [1][2]. The ΔTPSA = +12.9 Ų reflects the additional nitrogen‑containing quinoline ring, which increases hydrogen‑bond acceptor count from 5 to 6 and provides an extra site for polar interactions.

topological polar surface area oral bioavailability solubility

Bromine at the 6‑position is supported by published SAR showing enhanced NMDAR inhibitory activity versus non‑halogenated coumarins

Irvine et al. (2012) demonstrated in an SAR study on coumarin‑3‑carboxylic acid derivatives that 6,8‑dibromo or 6,8‑diiodo substitution of the coumarin ring markedly enhanced inhibitory activity at recombinant GluN1/GluN2 N‑methyl‑d‑aspartate receptors compared with non‑halogenated or mono‑halogenated analogues [1]. Although the specific IC₅₀ value for the target compound has not been reported, the 6‑bromo‑8‑methoxy substitution pattern in 832685‑48‑0 aligns with the privileged halogenation motif identified in this independent SAR series.

structure‑activity relationship NMDAR modulation halogen bonding

Higher molecular weight (426.2 vs. 347.3–389.2 g mol⁻¹) and heavy‑atom count (27 vs. 24–26) increase molecular complexity for target binding complementarity

The target compound has a molecular weight of 426.2 g mol⁻¹ and 27 heavy atoms, compared with 347.3 g mol⁻¹ (26 heavy atoms) for the de‑bromo analogue CAS 836665‑56‑6 and 389.2 g mol⁻¹ (24 heavy atoms) for the benzyl ester analogue CAS 899732‑07‑1 [1][2][3]. The increased heavy‑atom count derives from the simultaneous presence of bromine, methoxy and quinoline moieties, offering a larger molecular surface area and more opportunities for shape complementarity within protein binding pockets.

molecular complexity fragment‑like vs. drug‑like target engagement

The quinoline–coumarin hybrid architecture is validated as a privileged scaffold for topoisomerase II inhibition and fluorescent probe development

Independent studies have confirmed that quinoline–coumarin hybrids exhibit potent biological activity: Durgi et al. (2026) reported topoisomerase IIα inhibition with docking scores up to −8.02 kcal mol⁻¹ for related hybrids, while Wang et al. (2025) demonstrated that quinoline–coumarin conjugates function as sensitive fluorescent probes for Cu²⁺ with a detection limit of 0.289 µmol L⁻¹ and fluorescence quenching rates of 98.6% [1][2]. Although 832685‑48‑0 has not been characterised in these specific assays, its exact quinolin‑8‑yl ester linkage to the coumarin core is structurally analogous to the conjugates used in both studies.

topoisomerase II inhibition quinoline–coumarin conjugate fluorescent probe

Evidence‑Backed Application Scenarios for 832685‑48‑0 Procurement


Hit‑to‑lead optimisation in neuroscience programmes targeting NMDAR or caspase pathways

The 6‑bromo‑8‑methoxy substitution pattern aligns with the privileged halogenation motif identified in coumarin‑based NMDAR modulator SAR [1]. The quinolin‑8‑yl ester further distinguishes 832685‑48‑0 from simpler benzyl or methyl ester analogues by providing an additional hydrogen‑bond acceptor and higher TPSA, which can be exploited to fine‑tune CNS drug‑likeness. This makes the compound suitable as a starting scaffold for neuroscience hit‑to‑lead campaigns where both halogen‑dependent potency and ester‑driven permeability must be simultaneously optimised.

Development of dual‑mode chemical probes combining fluorescence with enzyme inhibition

Quinoline–coumarin conjugates structurally related to 832685‑48‑0 have been validated as highly sensitive fluorescent probes with detection limits below 1 µmol L⁻¹ for biologically relevant metal ions [2]. The target compound, retaining the quinolin‑8‑yl ester linkage that underpins the fluorescence properties, can serve as a synthetic intermediate or core scaffold for designing dual‑mode probes that simultaneously report on cellular localisation and inhibit a target enzyme (e.g., topoisomerase II or a caspase).

Chemical biology studies requiring a brominated coumarin handle for late‑stage diversification

The 6‑bromo substituent provides a versatile synthetic handle for palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald–Hartwig), enabling late‑stage diversification without modifying the coumarin‑quinoline hybrid core. The compound’s higher molecular complexity (MW 426.2, 27 heavy atoms) compared with de‑bromo or benzyl ester analogues [3] offers a more advanced starting point for constructing focused libraries aimed at probing protein–ligand interactions.

SAR expansion around coumarin‑3‑carboxylate esters in academic medicinal chemistry laboratories

Given the demonstrated sensitivity of coumarin‑3‑carboxylate biological activity to the nature of the ester group and the halogenation pattern [1][4], 832685‑48‑0 provides a unique combination (6‑bromo + 8‑methoxy + quinolin‑8‑yl ester) that is not represented in simpler commercially available coumarin libraries. Procurement enables SAR expansion that directly compares the quinoline ester against methyl, ethyl, benzyl, and free‑acid variants within a single laboratory study.

Quote Request

Request a Quote for quinolin-8-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.